REACTION_CXSMILES
|
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](O)=[O:8])=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7]([Cl:18])=[O:8])=[CH:3][CH:2]=1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
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2 h
|
Type
|
DISTILLATION
|
Details
|
Distilled
|
Type
|
CUSTOM
|
Details
|
to remove the excess thionyl chloride
|
Type
|
ADDITION
|
Details
|
added 150 ml of AR toluene
|
Type
|
CUSTOM
|
Details
|
Evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, 27 g
|
Type
|
CUSTOM
|
Details
|
m.p. softens 107°
|
Type
|
CUSTOM
|
Details
|
some melts 109°-112°
|
Type
|
CUSTOM
|
Details
|
darkens 370°
|
Type
|
CUSTOM
|
Details
|
melts >400°
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |